5-Bromo-2-(nicotinamido)benzoic acid
Description
5-Bromo-2-(nicotinamido)benzoic acid is a brominated benzoic acid derivative functionalized with a nicotinamide (vitamin B3-derived amide) group at the 2-position. This compound belongs to a class of bioactive molecules where structural modifications, such as halogenation and amide substitutions, enhance pharmacological properties like target binding, solubility, and metabolic stability.
Properties
IUPAC Name |
5-bromo-2-(pyridine-3-carbonylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O3/c14-9-3-4-11(10(6-9)13(18)19)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFVLFKGGNEYCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(nicotinamido)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Amidation: The attachment of the nicotinamide group to the benzoic acid core.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(nicotinamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Amidation and Esterification: The carboxylic acid group can form amides and esters with appropriate reagents.
Common Reagents and Conditions
Bromination: Typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent.
Amidation: Often carried out using nicotinamide and a coupling agent such as EDCI or DCC.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-2-(nicotinamido)benzoic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(nicotinamido)benzoic acid involves its interaction with specific molecular targets. The bromine atom and nicotinamide group play crucial roles in its binding affinity and activity. The compound can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares key structural analogs of 5-bromo-2-(nicotinamido)benzoic acid, highlighting substituent variations and their impact on molecular properties:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., sulfonamido in ) enhance enzyme inhibition, while bulkier groups (e.g., oxadiazole in ) improve anti-inflammatory activity.
- Hydrogen Bonding: The phenylamino analog forms stable hydrogen-bonded dimers, influencing crystal packing and solubility .
Physicochemical Behavior
- Extraction Efficiency : Benzoic acid derivatives with higher hydrophobicity (e.g., bromo-substituted) exhibit faster extraction rates in emulsion liquid membranes due to larger distribution coefficients (e.g., benzoic acid > acetic acid) .
- Thermodynamic Stability: Tautomeric forms of amino-bromobenzoic acids (e.g., 4-amino-5-bromo benzoic acid) show conformational stability influenced by substituent positioning .
Biological Activity
5-Bromo-2-(nicotinamido)benzoic acid is an organic compound notable for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Bromine atom at the 5th position
- Nicotinamide group at the 2nd position of the benzoic acid core
This unique structure contributes to its biological activity and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom enhances its lipophilicity, while the nicotinamide moiety may facilitate hydrogen bonding with target proteins. This interaction can lead to:
- Enzyme inhibition : The compound has been shown to inhibit certain enzymes, potentially impacting metabolic pathways.
- Receptor binding : It may modulate receptor activity, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in treating infections.
| Compound | Target | IC50 (µM) |
|---|---|---|
| This compound | MabA enzyme | 45 ± 6 |
| Similar benzoic derivatives | Various bacteria | Varies |
Enzyme Inhibition Studies
In a study evaluating the structure-activity relationship (SAR) of various compounds, this compound was identified as a potent inhibitor of specific enzymes involved in bacterial metabolism. The presence of both the bromine and nicotinamide groups was critical for its inhibitory activity.
Case Studies
- NF-κB Activation : A study focused on compounds enhancing NF-κB activity found that derivatives similar to this compound could modulate immune responses through this pathway. The compound's structural features were essential for its efficacy in enhancing NF-κB activation in response to stimuli like LPS (lipopolysaccharides) .
- Antitubercular Activity : In research targeting tuberculosis, compounds structurally related to this compound demonstrated significant inhibition of the MabA enzyme, crucial for mycobacterial survival. The IC50 values reported suggest a promising avenue for developing new antitubercular agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
